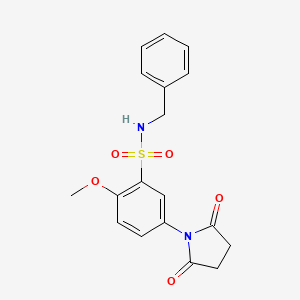
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. NBBS is a sulfonamide derivative that contains both nitro and benzodioxolyl functional groups, making it a versatile compound for various research purposes.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for detecting cysteine and glutathione, as a selective inhibitor of carbonic anhydrase IX, and as a potential anticancer agent. N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the disease.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide varies depending on the application. As a fluorescent probe for detecting cysteine and glutathione, N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide reacts with these thiol-containing molecules to produce a fluorescent product. As a selective inhibitor of carbonic anhydrase IX, N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide binds to the active site of the enzyme, blocking its activity. As a potential anticancer agent, N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide can reduce tumor growth in mice and improve cognitive function in rats. However, more research is needed to fully understand the biochemical and physiological effects of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide in lab experiments is its versatility. N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide can be used as a fluorescent probe, enzyme inhibitor, and potential anticancer agent, making it a useful compound for various research purposes. However, one limitation of using N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide is its limited solubility in water, which may affect its efficacy in certain applications. Additionally, more research is needed to fully understand the toxicity and safety profile of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide, which could improve its yield and reduce its cost. Another area of interest is the investigation of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide as a potential therapeutic agent for Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide, as well as its potential applications in other areas of research.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide involves the reaction of 1,3-benzodioxole-5-amine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup procedure. The yield of N-1,3-benzodioxol-5-yl-3-nitrobenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-15(17)10-2-1-3-11(7-10)22(18,19)14-9-4-5-12-13(6-9)21-8-20-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHFVGVMRKNUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)
![4-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B4883092.png)
![5-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4883117.png)
![11-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4883123.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883138.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)
![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)